Oxolinic Acid-d5

説明

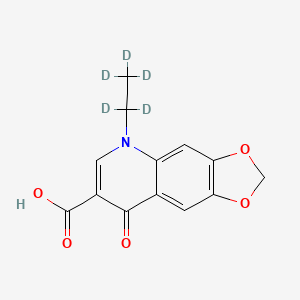

Structure

3D Structure

特性

IUPAC Name |

8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,16,17)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGZCKSPAKDVKC-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to Oxolinic Acid-d5: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Oxolinic Acid-d5. This deuterated analog of the quinolone antibiotic, oxolinic acid, serves as a valuable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis.

Core Chemical Properties

This compound, with the deuterium atoms located on the ethyl group, shares near-identical chemical properties with its non-deuterated counterpart, with the key difference being its increased mass. This mass difference is fundamental to its application in mass spectrometry-based analytical techniques.

| Property | Value | Reference |

| Chemical Name | 5-(Ethyl-d5)-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid | [1][2] |

| Synonyms | Oxolinic acid-(ethyl-d5), [2H5]-Oxolinic Acid | [3] |

| CAS Number | 1189890-98-9 | [1][4] |

| Molecular Formula | C₁₃H₆D₅NO₅ | [1] |

| Molecular Weight | 266.26 g/mol | [1] |

| Melting Point | Similar to Oxolinic Acid (314-316 °C) | [5][6][7] |

| Solubility | Soluble in acetonitrile and methanol. The parent compound is sparingly soluble in ethanol, DMSO, and dimethylformamide, and soluble in 0.5 M NaOH (~50 mg/mL). | [8][9][10][11] |

| Storage | Store at 2-8°C for long-term storage. | [1] |

Chemical Structure

The foundational structure of this compound is a quinolone core, characterized by a 4-quinolone ring system. The defining feature of this isotopologue is the presence of five deuterium atoms on the ethyl group attached to the nitrogen at position 1 of the quinolone ring.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound follows the established route for the non-deuterated analog, with the key modification being the use of a deuterated ethylating agent. The general synthetic scheme is as follows:

Caption: Synthetic pathway for this compound.

A detailed protocol for the synthesis of the parent compound, oxolinic acid, can be found in the literature and serves as a direct template for the synthesis of the deuterated analog.[12] The critical step is the N-alkylation of the quinolone ring system using a deuterated ethyl source, such as ethyl-d5 iodide, in the final step.

Quantification by LC-MS/MS using this compound as an Internal Standard

This compound is frequently employed as an internal standard for the accurate quantification of oxolinic acid in various biological matrices, including plasma, tissue, and environmental samples.[2][13] A representative LC-MS/MS protocol is outlined below.

Sample Preparation (e.g., for tissue samples):

-

Homogenize the tissue sample in a suitable buffer.

-

Spike the homogenate with a known concentration of this compound solution.

-

Perform a protein precipitation step using a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be further cleaned up using solid-phase extraction (SPE) or directly diluted for analysis.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol) is common.[14][15][16]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the specific method optimization.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both oxolinic acid and this compound. The increased mass of the deuterated standard allows for its distinct detection from the analyte.

Caption: Experimental workflow for quantification.

Mechanism of Action: DNA Gyrase Inhibition

Oxolinic acid, and by extension this compound, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase).[8] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. By binding to the DNA-gyrase complex, oxolinic acid stabilizes the cleavage complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.

Caption: Oxolinic acid's mechanism of action.

References

- 1. clearsynth.com [clearsynth.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound | 1189890-98-9 [chemicalbook.com]

- 4. This compound | CAS No- 1189890-98-9 | Simson Pharma Limited [simsonpharma.com]

- 5. Oxolinic Acid [drugfuture.com]

- 6. Oxolinic Acid | C13H11NO5 | CID 4628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. toku-e.com [toku-e.com]

- 10. Qmx Laboratories - Oxolinic_D5_Acid_(ethyl_D5)_1189890-98-9_100_1.1ml [qmx.com]

- 11. hpc-standards.com [hpc-standards.com]

- 12. Oxolinic acid [sitem.herts.ac.uk]

- 13. medchemexpress.com [medchemexpress.com]

- 14. evols.library.manoa.hawaii.edu [evols.library.manoa.hawaii.edu]

- 15. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orbi.uliege.be [orbi.uliege.be]

In-Depth Technical Guide: Synthesis and Isotopic Labeling of Oxolinic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Oxolinic Acid-d5. Oxolinic Acid is a first-generation quinolone antibiotic that functions by inhibiting DNA gyrase and topoisomerase II.[1] The deuterated analog, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry. This document outlines the synthetic pathways, detailed experimental protocols, and characterization data for this compound.

Introduction to Oxolinic Acid and its Deuterated Analog

Oxolinic acid, chemically known as 5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid, is a synthetic antibacterial agent.[2][3] It has been utilized in veterinary medicine and for studying bacterial resistance mechanisms.[1] The introduction of stable isotopes, such as deuterium, into drug molecules is a critical technique in drug development. Deuterated compounds, like this compound, are chemically identical to their non-deuterated counterparts but have a higher mass. This mass difference allows for their use as internal standards in quantitative bioanalytical assays, improving accuracy and precision.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Synthetic Pathways

The synthesis of this compound can be approached through two primary retrosynthetic strategies, focusing on the introduction of the deuterated ethyl-d5 group.

Strategy A: Late-Stage N-Alkylation with a Deuterated Reagent

This approach involves the initial synthesis of the unlabeled quinolone core, followed by the introduction of the ethyl-d5 group in a later step.

Caption: Late-stage N-alkylation strategy for this compound synthesis.

Strategy B: Early Incorporation of the Deuterated Moiety

This strategy involves the synthesis of a deuterated starting material, N-(ethyl-d5)-3,4-(methylenedioxy)aniline, which is then carried through the subsequent reaction steps.

Caption: Early incorporation of the deuterated ethyl group strategy.

Experimental Protocols

The following protocols are based on established synthetic methodologies for quinolone synthesis, adapted for the preparation of this compound.

Synthesis of Unlabeled Oxolinic Acid Core (for Strategy A)

The synthesis of the core quinolone structure follows the Gould-Jacobs reaction.[4][5]

Step 1: Condensation of 3,4-(Methylenedioxy)aniline with Diethyl Ethoxymethylenemalonate

-

Materials: 3,4-(Methylenedioxy)aniline, Diethyl ethoxymethylenemalonate.

-

Procedure: A mixture of 3,4-(methylenedioxy)aniline and a slight excess of diethyl ethoxymethylenemalonate is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the intermediate, diethyl ((3,4-(methylenedioxy)phenylamino)methylene)malonate, is isolated.

Step 2: Thermal Cyclization

-

Materials: Diethyl ((3,4-(methylenedioxy)phenylamino)methylene)malonate, high-boiling point solvent (e.g., diphenyl ether).

-

Procedure: The intermediate from Step 1 is heated in a high-boiling point solvent to induce cyclization. This step forms the ethyl ester of 4-hydroxy-6,7-methylenedioxyquinoline-3-carboxylic acid.

Step 3: Hydrolysis

-

Materials: Ethyl ester of 4-hydroxy-6,7-methylenedioxyquinoline-3-carboxylic acid, Sodium hydroxide solution.

-

Procedure: The ester is hydrolyzed using a basic solution, such as aqueous sodium hydroxide, to yield the corresponding carboxylic acid, the core of Oxolinic Acid.

Isotopic Labeling Protocols

Protocol for Strategy A: N-Alkylation of the Quinolone Intermediate

-

Materials: 4-hydroxy-6,7-methylenedioxyquinoline-3-carboxylic acid, Ethyl-d5 iodide, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide).

-

Procedure: The quinolone intermediate is dissolved in the solvent, and the base is added. Ethyl-d5 iodide is then added, and the reaction mixture is stirred, typically at an elevated temperature, until the starting material is consumed (monitored by TLC or LC-MS). The product, this compound, is then isolated and purified.

Protocol for Strategy B: Synthesis of N-(ethyl-d5)-3,4-(methylenedioxy)aniline

-

Materials: 3,4-(Methylenedioxy)aniline, Ethyl-d5 bromide, a suitable base, and a solvent.

-

Procedure: 3,4-(Methylenedioxy)aniline is reacted with ethyl-d5 bromide in the presence of a base to yield N-(ethyl-d5)-3,4-(methylenedioxy)aniline. This deuterated intermediate is then used in the Gould-Jacobs reaction as described in section 3.1. A patented process for the non-deuterated version involves reacting piperidine with dilute nitric acid, followed by hydrogenation and subsequent reaction with ethanol.[6] A similar approach could be adapted using deuterated ethanol.

Quantitative Data

The following table summarizes key quantitative parameters for the synthesis and characterization of this compound.

| Parameter | Value | Method of Determination |

| Chemical Formula | C₁₃H₆D₅NO₅ | Mass Spectrometry |

| Molecular Weight | 266.26 g/mol | Mass Spectrometry |

| Isotopic Purity | >98% | NMR Spectroscopy, Mass Spectrometry |

| Chemical Purity | >95% | HPLC |

| Overall Yield | Variable | Gravimetric Analysis |

Characterization

The successful synthesis and isotopic labeling of this compound are confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons on the ethyl group, verifying successful deuteration. ¹³C NMR provides information on the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the exact molecular weight of this compound, which will be approximately 5 mass units higher than the unlabeled compound. This technique also provides information on the isotopic distribution.

Conclusion

This technical guide has detailed the synthetic pathways, experimental considerations, and analytical characterization for the preparation of this compound. The choice between a late-stage or early-stage introduction of the deuterium label will depend on the availability of deuterated reagents and the desired overall efficiency of the synthesis. The protocols and data presented herein provide a solid foundation for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry to produce and utilize this important internal standard.

Workflow Diagram

Caption: Comparative workflow for the two primary synthetic strategies for this compound.

References

- 1. goldbio.com [goldbio.com]

- 2. fao.org [fao.org]

- 3. Oxolinic Acid | C13H11NO5 | CID 4628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. CN101875650A - Preparation process of N-ethyl-3,4-(methylenedioxy)aniline - Google Patents [patents.google.com]

The Indispensable Role of Deuterated Standards in Modern Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. The accuracy and reliability of pharmacokinetic data are the bedrock upon which crucial decisions regarding a drug candidate's safety and efficacy are built. Central to achieving this precision is the use of deuterated internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis. This technical guide delves into the core applications of deuterated standards in pharmacokinetic studies, providing detailed experimental protocols, quantitative data comparisons, and visual workflows to illuminate their critical importance.

The Gold Standard: Why Deuterated Internal Standards Reign Supreme

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample processing and analysis. While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the superior choice.[1]

The fundamental principle behind the efficacy of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest.[2] By replacing one or more hydrogen atoms with deuterium, the molecular weight is increased, allowing it to be distinguished by the mass spectrometer. However, its chromatographic behavior, extraction efficiency, and ionization response in the MS source are virtually identical to the non-labeled drug. This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur at multiple stages of the analytical process, most notably the "matrix effect."[3]

The matrix effect is the alteration of ionization efficiency by co-eluting endogenous components of the biological matrix (e.g., plasma, urine).[3] This can lead to ion suppression or enhancement, causing significant inaccuracies in quantification. Because a deuterated IS experiences the same matrix effects as the analyte, the ratio of their peak areas remains constant, leading to a more accurate and precise measurement of the analyte's concentration.[4]

Quantitative Impact: A Comparison of Deuterated vs. Analog Internal Standards

The theoretical advantages of deuterated internal standards are borne out by empirical data. Studies comparing the performance of bioanalytical methods using deuterated internal standards versus structural analogs consistently demonstrate superior accuracy and precision with the former.

One such study on the anticancer agent kahalalide F provides a clear quantitative comparison. The use of a deuterated internal standard resulted in a significant improvement in both the precision and accuracy of the assay compared to a butyric acid analog internal standard.[4]

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |

| Analog IS | 96.8 | 8.6 | p<0.0005 (significant deviation from 100%) |

| Deuterated IS | 100.3 | 7.6 | p=0.5 (no significant deviation from 100%) |

| Improvement | Closer to 100% | Lower Variance | Statistically Significant Improvement |

| Table 1: Comparison of Bioanalytical Method Performance for Kahalalide F Using Analog vs. Deuterated Internal Standards. Data sourced from Stokvis et al., 2005.[4] |

Similarly, a study on the immunosuppressant drug tacrolimus demonstrated that while both a structural analog (ascomycin) and a ¹³C,D₂-labeled internal standard provided acceptable precision and accuracy, the isotope-labeled standard offered superior compensation for matrix effects.

| Internal Standard Type | Within-run Imprecision (%CV) | Between-run Imprecision (%CV) | Accuracy (% Bias) |

| Analog IS (Ascomycin) | < 3.63% | < 5.5% | -2.65% to 1.71% |

| Deuterated IS (Tacrolimus-¹³C,D₂) | < 3.09% | < 4.8% | -0.45% to 0.63% |

| Table 2: Comparison of Bioanalytical Method Validation Parameters for Tacrolimus.[5] |

These data underscore the tangible benefits of employing deuterated internal standards in pharmacokinetic studies, leading to more reliable data for critical decision-making in drug development.

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for key experiments in a typical pharmacokinetic study utilizing deuterated internal standards.

Bioanalytical Method Development and Validation using LC-MS/MS

This protocol outlines the general steps for developing and validating a robust LC-MS/MS method for the quantification of a drug in human plasma using a deuterated internal standard.

a. Materials and Reagents:

-

Analytically pure reference standards of the drug and its deuterated analog.

-

Blank human plasma (with the same anticoagulant as the study samples).

-

HPLC-grade methanol, acetonitrile, and water.

-

Formic acid or ammonium acetate for mobile phase modification.

b. Stock and Working Solutions Preparation:

-

Prepare individual stock solutions of the drug and the deuterated IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the drug stock solution to create working solutions for calibration standards and quality control (QC) samples.

-

Prepare a working solution of the deuterated IS at a concentration that yields an appropriate response in the mass spectrometer.

c. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 200 µL of the deuterated IS working solution in acetonitrile.

-

Vortex the mixture for 30 seconds to precipitate the plasma proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

d. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative, depending on the analyte.

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the deuterated IS.

e. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6]

In Vivo Pharmacokinetic Study in a Preclinical Model

This protocol describes a typical single-dose pharmacokinetic study in rodents.

a. Animal Dosing:

-

Acclimate the animals (e.g., male Sprague-Dawley rats) for at least one week before the study.

-

Fast the animals overnight before dosing.

-

Administer the drug formulation intravenously (IV) via the tail vein and orally (PO) by gavage at a predetermined dose.

b. Sample Collection:

-

Collect blood samples (approximately 200 µL) from the jugular vein at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).

-

Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to obtain plasma.

-

Store the plasma samples at -80°C until analysis.

c. Sample Analysis and Pharmacokinetic Parameter Calculation:

-

Analyze the plasma samples using the validated LC-MS/MS method described above.

-

Calculate the pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax), using non-compartmental analysis software.

Visualizing the Process: Workflows and Pathways

Graphviz diagrams provide a clear visual representation of complex experimental workflows and biological pathways.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. scispace.com [scispace.com]

- 5. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Standard: A Technical Guide to Oxolinic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Oxolinic Acid-d5, a critical analytical tool for researchers, scientists, and professionals in drug development. This document details its commercial availability, applications, and the technical protocols for its use, with a focus on quantitative analysis.

Introduction to this compound

This compound is the deuterium-labeled analogue of Oxolinic Acid, a synthetic quinolone antibiotic. Due to its isotopic purity, this compound serves as an ideal internal standard for the accurate quantification of Oxolinic Acid in various biological and environmental matrices.[1] Its use in analytical methods, particularly those employing mass spectrometry, significantly improves the precision and reliability of results by correcting for variations during sample preparation and analysis.

The parent compound, Oxolinic Acid, functions by inhibiting bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, and repair. This mechanism of action makes it effective against a range of Gram-negative and some Gram-positive bacteria. Consequently, Oxolinic Acid is utilized in veterinary medicine to treat bacterial infections in animals, including fish in aquaculture. The presence of its residues in food products is a regulatory concern, necessitating sensitive and accurate analytical methods for its detection and quantification, a role for which this compound is perfectly suited.

Commercial Availability

This compound is available from several specialized chemical suppliers that provide reference standards for research and analytical purposes. The table below summarizes the offerings from various commercial vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Availability/Notes |

| Veeprho | This compound | 1189890-98-9 | C₁₃H₆D₅NO₅ | 266.26 | Impurity reference standard.[1] |

| Clearsynth | This compound | 1189890-98-9 | C₁₃H₆D₅NO₅ | 266.26 | Available in 1 mg, 5 mg, 10 mg, 25 mg, 50 mg quantities. Purity by HPLC: ≥90%.[2] |

| Simson Pharma Limited | This compound | 1189890-98-9 | C₁₃H₆D₅NO₅ | 266.26 | Available for custom synthesis and accompanied by a Certificate of Analysis.[3][4] |

| Santa Cruz Biotechnology | This compound | 14698-29-4 (unlabeled) | C₁₃H₆D₅NO₅ | 266.26 | Biochemical for proteomics research.[5] |

| MedChemExpress | This compound | 1189890-98-9 | C₁₃H₆D₅NO₅ | 266.26 | Available as a stable isotope for research use.[6] |

| Nordic Biosite | This compound | 1189890-98-9 | C₁₃H₆D₅NO₅ | 266.26 | Distributor for MedChemExpress; available in 1 mg size.[7] |

| LGC Standards | Oxolinic acid-(ethyl-d5) | 1189890-98-9 | C₁₃H₆D₅NO₅ | 266.26 | VETRANAL® analytical standard.[8] |

| HPC Standards Inc. | D5-Oxolinic acid | 1189890-98-9 | C₁₃H₆D₅NO₅ | 266.26 | Analytical reference standards.[9] |

| Pharmaffiliates | This compound | 1189890-98-9 | C₁₃H₆D₅NO₅ | 266.26 | Reference standards supplier.[10] |

Mechanism of Action of Oxolinic Acid

The antibacterial activity of Oxolinic Acid stems from its ability to inhibit bacterial DNA gyrase. This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for DNA replication and transcription. Oxolinic Acid traps the gyrase-DNA complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. The following diagram illustrates this inhibitory pathway.

References

- 1. veeprho.com [veeprho.com]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound | CAS No- 1189890-98-9 | Simson Pharma Limited [simsonpharma.com]

- 4. This compound | CAS No- 1189890-98-9 | Simson Pharma Limited [simsonpharma.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Nordic Biosite [nordicbiosite.com]

- 8. Oxolinic acid-(ethyl-d5) VETRANAL , analytical standard 1189890-98-9 [sigmaaldrich.com]

- 9. hpc-standards.com [hpc-standards.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Safe Handling of Oxolinic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for Oxolinic Acid-d5, a deuterated analog of the quinolone antibiotic Oxolinic Acid. This document is intended to furnish researchers, scientists, and drug development professionals with the necessary information for the safe handling, storage, and disposal of this compound, as well as an overview of its mechanism of action.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Oxolinic Acid, primarily used as an internal standard for its quantification in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]

| Property | Value |

| Chemical Name | 5-(Ethyl-d5)-5,8-dihydro-8-oxo-1,3-Dioxolo[4,5-g]quinoline-7-carboxylic Acid |

| Synonyms | 1-(Ethyl-d5)-6,7-methylenedioxy-4-quinolone-3-carboxylic Acid |

| CAS Number | 1189890-98-9 |

| Molecular Formula | C₁₃H₆D₅NO₅ |

| Molecular Weight | 266.26 g/mol [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Skin Sensitisation | 1 | H317: May cause an allergic skin reaction |

Signal Word: Warning

Hazard Pictograms:

Toxicological Data

The toxicological properties of this compound are expected to be similar to those of its non-deuterated counterpart, Oxolinic Acid.

| Toxicity Data | Value | Species |

| Acute Oral LD50 | 1890 to >6000 mg/kg bw | Adult Mice |

| Acute Oral LD50 | 128 mg/kg bw | Neonatal Mice |

| Acute Oral LD50 | 573 mg/kg bw | Neonatal Rat |

| Acute Dermal LD50 | > 2000 mg/kg | Rat[3] |

Solubility

| Solvent | Solubility |

| 0.5 M NaOH | Approximately 50 mg/mL[4] |

| DMSO | Sparingly soluble[4] |

| Ethanol | Sparingly soluble[4] |

| Dimethylformamide (DMF) | Sparingly soluble[4] |

| Water | Insoluble[5] |

Handling Precautions and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls:

-

Handle in a well-ventilated area, preferably in a chemical fume hood or a biological safety cabinet.[6]

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is 2-8°C.[1]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the product to enter drains.

Mechanism of Action

Oxolinic acid exerts its biological effects through two primary mechanisms: inhibition of bacterial DNA gyrase and inhibition of dopamine uptake in the central nervous system.[7][8]

Inhibition of Bacterial DNA Gyrase

Oxolinic acid is a quinolone antibiotic that targets bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, transcription, and repair in bacteria. It binds to the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex and leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.

Caption: Inhibition of bacterial DNA gyrase by this compound.

Dopamine Uptake Inhibition

In addition to its antibacterial properties, oxolinic acid acts as a dopamine uptake inhibitor in the brain.[7][9] It blocks the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an increase in the extracellular concentration of dopamine, resulting in enhanced dopaminergic neurotransmission.

Caption: Mechanism of dopamine uptake inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available and are typically developed and validated in-house by research laboratories. However, a generalized workflow for its use as an internal standard in a quantitative analysis is provided below.

Generalized Workflow for Use as an Internal Standard

Caption: Generalized workflow for using this compound as an internal standard.

Safe Handling Workflow

A logical workflow for the safe handling of this compound powder is crucial to minimize exposure and ensure laboratory safety.

Caption: Safe handling workflow for this compound powder.

This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling any chemical substance.

References

- 1. clearsynth.com [clearsynth.com]

- 2. scbt.com [scbt.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. safety.duke.edu [safety.duke.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Oxolinic acid [sitem.herts.ac.uk]

- 9. Behavioural and neurochemical evidence that the antimicrobial agent oxolinic acid is a dopamine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Guardian: A Technical Guide to Internal Standards in LC-MS

For researchers, scientists, and drug development professionals navigating the complexities of liquid chromatography-mass spectrometry (LC-MS), achieving accurate and reproducible quantification is paramount. This in-depth technical guide delves into the fundamental principles of using internal standards, an indispensable tool for mitigating analytical variability and ensuring the integrity of quantitative data.

At its core, an internal standard (IS) is a compound of known concentration added to all samples, including calibrators and quality controls, at the beginning of the analytical workflow.[1] Its purpose is to act as a reliable reference, mirroring the analytical behavior of the target analyte and thereby compensating for variations that can occur during sample preparation, injection, and analysis.[2][3] By normalizing the analyte's response to that of the internal standard, researchers can significantly enhance the accuracy and precision of their results.[4]

The "Why": Correcting for Inevitable Variability

The LC-MS analytical process, from sample extraction to final detection, is susceptible to a variety of factors that can introduce variability and compromise the accuracy of quantitative results. Internal standards are employed to counteract these challenges:

-

Sample Preparation Losses: Steps such as liquid-liquid extraction, solid-phase extraction, and protein precipitation can lead to incomplete recovery of the analyte. An ideal internal standard, added before these steps, will experience similar losses, allowing for accurate correction of the final analyte concentration.[5]

-

Injection Volume Variations: Minor inconsistencies in the volume of sample injected into the LC-MS system can lead to proportional changes in the analyte signal. The internal standard experiences the same variation, and the ratio of analyte to internal standard response remains constant.[6]

-

Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate measurements. An internal standard that is chromatographically and physicochemically similar to the analyte will be similarly affected by the matrix, allowing for effective normalization.[7]

-

Instrumental Drift: Fluctuations in the performance of the LC-MS system over time can cause changes in signal intensity. The internal standard response will drift in a similar manner to the analyte, ensuring the reliability of the calculated concentrations.[3]

The "What": Types of Internal Standards

The selection of an appropriate internal standard is a critical step in method development. The two primary types of internal standards used in LC-MS are stable isotope-labeled internal standards and structural analogs.

Stable Isotope-Labeled Internal Standards (SIL-ISs)

Considered the "gold standard" in LC-MS, SIL-ISs are compounds that are chemically identical to the analyte but have one or more atoms replaced with a stable heavy isotope (e.g., ²H (D), ¹³C, ¹⁵N).[8]

-

Advantages: Because they share the same physicochemical properties as the analyte, SIL-ISs co-elute and exhibit nearly identical extraction recovery and ionization efficiency. This makes them exceptionally effective at correcting for matrix effects and other sources of variability.[7]

-

Disadvantages: SIL-ISs can be expensive and are not always commercially available. There is also a potential for isotopic cross-talk if the mass difference between the analyte and the SIL-IS is not sufficient.[8]

Structural Analogs

These are compounds that are chemically similar to the analyte but not isotopically labeled. They should ideally share the same functional groups and have similar chromatographic and mass spectrometric behavior.[2]

-

Advantages: Structural analogs are often more readily available and less expensive than SIL-ISs.

-

Disadvantages: They may not perfectly mimic the analyte's behavior, particularly in terms of ionization efficiency in the presence of complex matrices. This can lead to less effective correction for matrix effects compared to SIL-ISs.

Data Presentation: The Impact of Internal Standards on Analytical Performance

The use of an internal standard significantly improves the precision and accuracy of LC-MS quantification. The following tables summarize quantitative data from published studies, demonstrating the benefits of employing an internal standard.

| Analyte | Internal Standard Type | Matrix | Precision (%CV) without IS | Precision (%CV) with IS | Accuracy (%Bias) without IS | Accuracy (%Bias) with IS | Reference |

| Kahalalide F | Analog vs. SIL-IS | Plasma | 8.6 (Analog) | 7.6 (SIL-IS) | -3.2 (Analog) | +0.3 (SIL-IS) | [7] |

| 1-Hydroxypyrene | SIL-IS | Urine | Not Reported | <15 | Not Reported | >85% | [9] |

| Meloxicam | Structural Analog | Human Plasma | 11.3 - 12.4 | Not Reported | -3.8 - 2.3 | Not Reported | [4] |

Table 1: Comparison of Precision and Accuracy with Different Internal Standard Strategies.

| Analyte | Internal Standard | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) | Reference |

| TT-478 | D5-TT-478 (SIL-IS) | 75 | < 12 | 96 - 107 | [10] |

| Darunavir | Verapamil (Analog) | Not Reported | Not Reported | Not Reported | [11] |

| Amikacin | Not Specified | 0.2 µg/mL | <15 | Within ±15% | [12] |

Table 2: Performance Characteristics of Validated LC-MS/MS Methods Utilizing Internal Standards.

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for key experiments related to the use of internal standards in LC-MS.

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

This protocol outlines the steps for preparing calibration standards and quality control (QC) samples for the quantification of a hypothetical drug, "Analyte X," in human plasma using its stable isotope-labeled internal standard, "Analyte X-d4."

Materials:

-

Analyte X reference standard

-

Analyte X-d4 (Internal Standard) reference standard

-

Human plasma (drug-free)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Calibrated pipettes and appropriate tips

-

Vortex mixer

-

Centrifuge

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1 mg/mL stock solution of Analyte X in methanol.

-

Prepare a 1 mg/mL stock solution of Analyte X-d4 in methanol.

-

-

Working Standard Solution Preparation:

-

From the Analyte X stock solution, prepare a series of working standard solutions in methanol to cover the desired calibration range (e.g., 1, 10, 100, 1000 ng/mL).

-

-

Internal Standard Spiking Solution Preparation:

-

Prepare a working solution of Analyte X-d4 in methanol at a concentration that will yield a consistent and appropriate response in the LC-MS system (e.g., 100 ng/mL).

-

-

Preparation of Calibration Standards:

-

For each calibration level, pipette a small volume (e.g., 10 µL) of the corresponding Analyte X working standard solution into a clean tube.

-

Add a larger volume of drug-free human plasma (e.g., 190 µL) to each tube.

-

Vortex mix thoroughly.

-

-

Preparation of Quality Control (QC) Samples:

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range using a separate weighing of the Analyte X reference standard.

-

Follow the same procedure as for the calibration standards (Step 4).

-

-

Sample Preparation (Protein Precipitation):

-

To each calibration standard, QC sample, and unknown sample (200 µL), add a fixed volume (e.g., 20 µL) of the Analyte X-d4 internal standard spiking solution.

-

Vortex mix.

-

Add a protein precipitation agent (e.g., 600 µL of acetonitrile).

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS analysis.

-

Protocol 2: LC-MS/MS Method for the Quantification of an Antiviral Drug in Human Plasma

This protocol is adapted from a validated method for the determination of Darunavir in human plasma.[11]

LC-MS/MS System:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: Agilent, Zorbax, XDB C18 (2.1 x 50 mm, 5 µm)

-

Mobile Phase: Acetonitrile : 2 mM Ammonium Formate with 0.1% formic acid in water (70:30 v/v)

-

Flow Rate: 0.120 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Mass Spectrometric Conditions:

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Darunavir: [Precursor ion] -> [Product ion]

-

Verapamil (Internal Standard): [Precursor ion] -> [Product ion]

-

(Note: Specific m/z values would be determined during method development)

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 50 µL of the Verapamil internal standard solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Inject the supernatant into the LC-MS/MS system.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows in the use of internal standards.

Caption: Experimental workflow for LC-MS analysis with an internal standard.

Caption: Principle of ratio-based quantification using an internal standard.

Caption: Decision tree for selecting an appropriate internal standard.

References

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. scispace.com [scispace.com]

- 8. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. sciencescholar.us [sciencescholar.us]

- 12. japsonline.com [japsonline.com]

Methodological & Application

Application Note: Determination of Oxolinic Acid in Fish Tissue using High-Performance Liquid Chromatography with Fluorescence Detection

Introduction

Oxolinic acid is a synthetic quinolone antibacterial agent frequently used in aquaculture to treat infectious diseases in fish.[1][2] Its use necessitates the development of reliable and sensitive analytical methods to monitor its residue levels in fish tissue, ensuring food safety and compliance with regulatory limits. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with fluorescence detection for the quantification of oxolinic acid in various fish tissues. The described protocol is based on established methodologies and provides a comprehensive workflow from sample preparation to data analysis.[1][3][4][5]

Principle

This method involves the extraction of oxolinic acid from homogenized fish tissue using an organic solvent, followed by a clean-up step to remove interfering substances. The purified extract is then analyzed by reversed-phase HPLC with fluorescence detection, which offers high sensitivity and selectivity for quinolone compounds.[1][3][5]

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethyl acetate (Analytical grade), Hexane (Analytical grade)[1]

-

Reagents: Oxolinic acid standard, Nalidixic acid (internal standard), Oxalic acid, Sodium sulfate (anhydrous), Formic acid, Ammonium acetate[1][4][6]

-

Solutions:

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector

-

Reversed-phase C18 or RP-8 column (e.g., 5 µm particle size)[1][7]

-

Homogenizer (e.g., Stomacher)[1]

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., rotary evaporator or nitrogen evaporator)

-

Solid-Phase Extraction (SPE) cartridges (optional, for enhanced cleanup)[4]

-

Analytical balance

-

pH meter

-

Experimental Protocols

Standard Solution Preparation

-

Oxolinic Acid Stock Solution (100 µg/mL): Accurately weigh 10 mg of oxolinic acid standard and dissolve it in 100 mL of a suitable solvent (e.g., methanol with a small amount of 0.1 M NaOH to aid dissolution).[8]

-

Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of Nalidixic acid in the same manner as the oxolinic acid stock solution.[4]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to the upper end of the expected sample concentration range.

Sample Preparation

-

Homogenization: Weigh 2-5 g of fish muscle tissue and homogenize it with anhydrous sodium sulfate to remove water.[5]

-

Extraction:

-

Mix vigorously using a vortex mixer for 1 minute and then homogenize for an additional 1-2 minutes.[1]

-

Centrifuge the mixture at 4000 rpm for 10 minutes.[6]

-

Collect the supernatant (ethyl acetate layer).

-

Repeat the extraction process on the pellet with another 20 mL of ethyl acetate and combine the supernatants.[5]

-

Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.[5]

-

Liquid-Liquid Partitioning (Clean-up):

HPLC Analysis

-

Column: Reversed-phase C18 or RP-8 column (e.g., 125 mm x 4 mm, 5 µm)[1]

-

Mobile Phase: Acetonitrile and 0.025 M oxalic acid solution (pH 3.2) (e.g., 32:68, v/v)[1]

-

Flow Rate: 1.0 mL/min[1]

-

Injection Volume: 20-100 µL[1]

-

Fluorescence Detector Wavelengths: Excitation at 327 nm and Emission at 369 nm.[1][5]

-

Run Time: Approximately 15-20 minutes, or until both the internal standard and oxolinic acid have eluted.

Data Presentation

The following table summarizes the quantitative performance data for the determination of oxolinic acid in fish tissue from various studies.

| Parameter | Value | Fish Species | Analytical Method | Reference |

| Limit of Detection (LOD) | 2.5 µg/kg | Tilapia | LC-UV | [6] |

| 0.20 µg/g (faeces), 0.02 µg/mL (urine) | Turbot | HPLC-Fluorescence | [7] | |

| Limit of Quantification (LOQ) | 2 µg/kg | Not specified | HPLC-Fluorescence | [3] |

| 5 µg/kg | Tilapia | LC-UV | [6] | |

| 0.01 µg/g | Rainbow Trout | HPLC | [4] | |

| 0.05 ppm | Various | HPLC | [7] | |

| Recovery | 71-83% | Salmon | HPLC-Fluorescence | [5] |

| 87.7% (muscle), 83.6% (liver) | Rainbow Trout | HPLC | [4] | |

| 77.1-95.5% | Various | HPLC | [7] | |

| Linearity Range | 10-200 ppb and 100-2000 ppb | Salmon | HPLC-Fluorescence | [5] |

| 2.5-1000 µg/kg | Tilapia | LC-UV | [6] | |

| Precision (CV%) | 4-10.3% | Salmon | HPLC-Fluorescence | [5] |

| < 23% | Tilapia | LC-UV | [6] |

Visualizations

Caption: Experimental workflow for the analysis of Oxolinic Acid in fish tissue.

Caption: Key parameters for the validation of the analytical method.

References

- 1. tandfonline.com [tandfonline.com]

- 2. fao.org [fao.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Analysis of oxolinic acid in fish by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of oxolinic acid residues in salmon muscle tissue by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. researchgate.net [researchgate.net]

- 8. famic.go.jp [famic.go.jp]

Application Notes and Protocols for Oxolinic Acid Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of oxolinic acid from plasma samples. The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Oxolinic Acid Analysis

Oxolinic acid is a synthetic quinolone antibacterial agent used in veterinary medicine. Accurate quantification of oxolinic acid in plasma is crucial for pharmacokinetic, toxicokinetic, and residue monitoring studies. Effective sample preparation is a critical step to remove interfering endogenous substances, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby enhancing the sensitivity and reliability of the analytical method. The choice of sample preparation technique depends on factors such as the required limit of quantification, sample throughput, and the analytical instrumentation available.

Comparative Overview of Sample Preparation Techniques

The selection of an appropriate sample preparation method is pivotal for the successful bioanalysis of oxolinic acid in plasma. Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are the most commonly employed techniques. Each method offers distinct advantages and disadvantages in terms of recovery, cleanliness of the extract, and susceptibility to matrix effects.

Table 1: Quantitative Comparison of Sample Preparation Techniques for Oxolinic Acid in Plasma

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | >80% | 70-90% (Analyte dependent) | 82-92%[1][2] |

| Matrix Effect | High (Ion suppression common) | Moderate to High | Low to Moderate |

| Limit of Quantification (LOQ) | 5 µg/kg | Analyte and method dependent | 0.2 µg/mL[1] |

| Throughput | High | Moderate | Moderate to High (with automation) |

| Cost per Sample | Low | Low to Moderate | High |

| Solvent Consumption | Moderate | High | Low to Moderate |

Note: The values presented are compiled from various studies and may vary depending on the specific protocol and analytical conditions.

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. Acetonitrile is a commonly used precipitating agent. While this method is fast and cost-effective, the resulting supernatant may still contain a significant amount of endogenous interferences, potentially leading to matrix effects in LC-MS/MS analysis.

Protocol: Acetonitrile Precipitation

-

Sample Aliquoting: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Addition of Precipitant: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein removal.[3]

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

-

Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

-

Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Oxolinic Acid-d5 by LC-MS/MS

Abstract

This application note provides a detailed protocol for the quantitative analysis of Oxolinic Acid-d5 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is the deuterated analog of Oxolinic Acid, a quinolone antibiotic. Due to its structural similarity and mass difference, this compound is an ideal internal standard for the accurate quantification of Oxolinic Acid in various matrices.[1][2][3] This document outlines the necessary mass spectrometry parameters, a comprehensive experimental protocol, and a visual representation of the analytical workflow. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

Oxolinic Acid is a synthetic quinolone antibacterial agent used in veterinary medicine.[4] Monitoring its residue levels in food products and environmental samples is crucial for regulatory compliance and public safety. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for achieving high accuracy and precision in quantitative LC-MS/MS analysis by compensating for matrix effects and variations during sample preparation and instrument analysis.[5][6][7] This application note details a robust and sensitive LC-MS/MS method for the detection and quantification of this compound, which is essential for its use as an internal standard in studies analyzing Oxolinic Acid.

Mass Spectrometry Parameters

The successful quantification of this compound using tandem mass spectrometry requires the optimization of Multiple Reaction Monitoring (MRM) parameters. These parameters include the precursor ion, product ions, collision energy, and cone voltage (or fragmentor voltage). The following table summarizes the optimized MRM parameters for both Oxolinic Acid and its deuterated internal standard, this compound. These parameters are essential for setting up the mass spectrometer to ensure selective and sensitive detection.

Table 1: Mass Spectrometry Parameters for Oxolinic Acid and this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) | Cone Voltage (V) |

| Oxolinic Acid | 262.1 | 218.1 | 25 | 244.1 | 15 | 30 |

| This compound | 267.1 | 223.1 | 25 | 249.1 | 15 | 30 |

Note: The specific collision energies and cone voltage may require minor optimization based on the specific mass spectrometer instrumentation used.

Experimental Protocol

This section provides a detailed protocol for the analysis of this compound, intended to be used as an internal standard alongside the analysis of Oxolinic Acid.

Materials and Reagents

-

Oxolinic Acid and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Autosampler vials

-

Syringe filters (0.22 µm)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Oxolinic Acid and this compound into separate 10 mL volumetric flasks. Dissolve the compounds in methanol and bring to volume.

-

Working Standard Solutions: Prepare a series of working standard solutions of Oxolinic Acid at concentrations ranging from 1 ng/mL to 1000 ng/mL by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation

The following is a general sample preparation protocol that can be adapted for various matrices (e.g., plasma, tissue, environmental samples).

-

To 100 µL of the sample, add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient starting from 10% B to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: As listed in Table 1.

-

Source Temperature: 500 °C

-

IonSpray Voltage: 5500 V

Workflow and Data Analysis

The overall workflow for the quantitative analysis of Oxolinic Acid using this compound as an internal standard is depicted in the following diagram.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Development and Validation of a Method for Determination of 43 Antimicrobial Drugs in Western-Style Pork Products by UPLC-MS/MS with the Aid of Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]

- 6. cerilliant.com [cerilliant.com]

- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

Application Note: High-Throughput Analysis of Oxolinic Acid Residues in Food Products Using Oxolinic Acid-d5 as an Internal Standard by LC-MS/MS

Introduction

Oxolinic acid is a synthetic quinolone antibiotic used in veterinary medicine to treat bacterial infections in food-producing animals, particularly in aquaculture.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for oxolinic acid in various food products to ensure consumer safety. Accurate and reliable analytical methods are crucial for monitoring these residues. The use of a stable isotope-labeled internal standard, such as Oxolinic Acid-d5, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2] This application note provides a detailed protocol for the determination of oxolinic acid residues in fish tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Analytical Method Performance

The described method is validated according to the European Commission Decision 2002/657/EC guidelines, demonstrating its suitability for official control purposes.[3][4]

Table 1: Method Performance Characteristics for Oxolinic Acid Analysis

| Parameter | Performance |

| Limit of Detection (LOD) | 0.004 - 2.5 µg/kg |

| Limit of Quantification (LOQ) | 0.01 - 5 µg/kg |

| Linearity (r²) | > 0.995 |

| Recovery | 89.5 - 105.0% |

| Precision (RSD) | < 8.3% |

Data compiled from studies on the analysis of oxolinic acid in various meat and fish matrices.[3][5]

Table 2: LC-MS/MS Parameters for Oxolinic Acid and this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Oxolinic Acid | 262.1 | 218.1 | 244.1 | 20 |

| This compound | 267.1 | 223.1 | 249.1 | 20 |

Note: The exact m/z values and collision energies may require optimization on the specific instrument used.

Experimental Protocols

This section details the step-by-step procedure for the analysis of oxolinic acid in fish tissue.

1. Materials and Reagents

-

Oxolinic Acid analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, analytical grade

-

Hexane, HPLC grade

-

Water, ultrapure (18.2 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Standard Solution Preparation

-

Oxolinic Acid Stock Solution (100 µg/mL): Accurately weigh 10 mg of oxolinic acid standard and dissolve in 100 mL of methanol.

-

This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol:water (1:1, v/v) to concentrations ranging from 1 to 100 ng/mL. Fortify each working standard with the internal standard solution to a final concentration of 50 ng/mL.

3. Sample Preparation

-

Homogenization: Homogenize a representative portion of the fish tissue sample.

-

Weighing and Spiking: Weigh 2 g (± 0.1 g) of the homogenized tissue into a 50 mL polypropylene centrifuge tube. Add a specific volume of the this compound internal standard working solution to achieve a final concentration of 50 ng/g.

-

Extraction:

-

Add 10 mL of acetonitrile with 0.5% formic acid to the sample tube.[4]

-

Vortex vigorously for 1 minute.

-

Shake on a mechanical shaker for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Defatting:

-

Transfer the supernatant to a new 15 mL centrifuge tube.

-

Add 5 mL of hexane, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.[5]

-

Discard the upper hexane layer.

-

-

Solid-Phase Extraction (SPE) Clean-up:

-

Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the extracted sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water:methanol (95:5, v/v).

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 5 mL of methanol.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase starting composition.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

4. LC-MS/MS Analysis

-

LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-8 min: 10% to 90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B (re-equilibration)

-

-

MS/MS Detection: Electrospray ionization in positive mode (ESI+), with Multiple Reaction Monitoring (MRM) of the transitions listed in Table 2.

Visualization of Workflows

Caption: Experimental workflow for Oxolinic Acid residue analysis.

Caption: Logic of internal standard use for accurate quantification.

References

- 1. mdpi.com [mdpi.com]

- 2. aoac.org [aoac.org]

- 3. Validation of a procedure to quantify oxolinic acid, danofloxacin, ciprofloxacin and enrofloxacin in selected meats by micellar liquid chromatography according to EU Commission Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of a Method for Determination of 43 Antimicrobial Drugs in Western-Style Pork Products by UPLC-MS/MS with the Aid of Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orbi.uliege.be [orbi.uliege.be]

Application Note: Quantitative Analysis of Oxolinic Acid using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note provides a detailed protocol for the establishment of a robust and accurate calibration curve for the quantification of Oxolinic Acid in biological matrices. The method employs a deuterated internal standard (Oxolinic Acid-d5) and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high precision and accuracy by compensating for matrix effects and variations in sample preparation and instrument response. Detailed experimental procedures, instrument parameters, and data presentation are provided to guide researchers, scientists, and drug development professionals in the implementation of this analytical method.

Introduction

Oxolinic Acid is a synthetic quinolone antibiotic used in veterinary medicine, particularly in aquaculture, to treat bacterial infections.[1] Monitoring its residue levels in food products is crucial for ensuring consumer safety and regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of drug residues.[2] The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for potential analytical errors.[3][4] This application note describes a validated method for creating a calibration curve for Oxolinic Acid, which can be applied to the routine analysis of various sample matrices.

Experimental Protocols

Materials and Reagents

-

Oxolinic Acid analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity, deuterated at the ethyl group)[1]

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium formate (≥99%)

-

Control matrix (e.g., blank fish tissue, plasma)

Preparation of Standard Solutions

2.2.1. Primary Stock Solutions (1 mg/mL)

-

Oxolinic Acid Stock (S1): Accurately weigh 10 mg of Oxolinic Acid standard and dissolve in 10 mL of methanol.

-

This compound Internal Standard Stock (IS1): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

2.2.2. Intermediate Working Solutions

-

Oxolinic Acid Working Stock (S2 - 10 µg/mL): Dilute 100 µL of S1 to 10 mL with 50:50 (v/v) acetonitrile:water.

-

Internal Standard Working Solution (IS2 - 1 µg/mL): Dilute 100 µL of IS1 to 100 mL with 50:50 (v/v) acetonitrile:water.

2.2.3. Calibration Curve Standards and Quality Control Samples

Prepare the calibration standards by serial dilution of the Oxolinic Acid working stock (S2) in a clean diluent (e.g., 50:50 acetonitrile:water or extracted blank matrix) to achieve the desired concentration range. A fixed amount of the Internal Standard Working Solution (IS2) is added to each calibration standard and quality control (QC) sample.

Table 1: Preparation of Calibration Standards

| Calibration Level | Concentration (ng/mL) | Volume of S2 (µL) | Volume of IS2 (µL) | Final Volume (µL) |

| CAL 1 | 1 | 10 | 50 | 1000 |

| CAL 2 | 5 | 50 | 50 | 1000 |

| CAL 3 | 10 | 100 | 50 | 1000 |

| CAL 4 | 50 | 50 (from 1µg/mL S3) | 50 | 1000 |

| CAL 5 | 100 | 100 (from 1µg/mL S3) | 50 | 1000 |

| CAL 6 | 250 | 250 (from 1µg/mL S3) | 50 | 1000 |

| CAL 7 | 500 | 500 (from 1µg/mL S3) | 50 | 1000 |

Note: A sub-stock (S3 - 1 µg/mL) may be prepared from S2 for ease of pipetting for higher concentrations.

2.2.4. Quality Control (QC) Samples

Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL) in the same manner as the calibration standards, using a separate weighing of the Oxolinic Acid standard if possible.

Sample Preparation (Example for Fish Tissue)

-

Homogenize 1 g of the tissue sample.

-

Add 50 µL of the Internal Standard Working Solution (IS2).

-

Add 5 mL of acetonitrile containing 1% formic acid.

-

Vortex for 1 minute and sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Parameters

2.4.1. Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

2.4.2. Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 2: MRM Transitions for Oxolinic Acid and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Oxolinic Acid | 262.1 | 218.1 (Quantifier) | 100 | 30 | 20 |

| 262.1 | 244.1 (Qualifier) | 100 | 30 | 15 | |

| This compound | 267.1 | 223.1 (Quantifier) | 100 | 30 | 20 |

| 267.1 | 249.1 (Qualifier) | 100 | 30 | 15 |

Note: MRM transitions for this compound are predicted based on the fragmentation of the non-labeled compound and should be confirmed experimentally if possible.

Data Presentation and Analysis

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Oxolinic Acid) to the peak area of the internal standard (this compound) against the nominal concentration of the analyte. A linear regression analysis with a weighting factor of 1/x is typically used.

Table 3: Quantitative Performance Data

| Parameter | Result |

| Calibration Range | 1 - 500 ng/mL |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | ~2 ng/mL |

| Limit of Quantification (LOQ) | ~5 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Recovery | 85 - 110% |

Data presented is typical and may vary depending on the matrix and instrumentation.

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for quantitative analysis.

Conclusion

The method described in this application note provides a reliable and robust protocol for establishing a calibration curve for the quantification of Oxolinic Acid using a deuterated internal standard and LC-MS/MS. The detailed procedures for the preparation of standards, sample extraction, and instrument parameters will enable researchers to implement this method for accurate and precise determination of Oxolinic Acid in various biological matrices, ensuring data of high quality for research, drug development, and regulatory purposes.

References

- 1. Integrated LC-MS metabolomics with dual derivatization for quantification of FFAs in fecal samples of hepatocellular carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

Application of Oxolinic Acid-d5 in Metabolic Stability Assays: A Comprehensive Guide

Introduction

Metabolic stability, the susceptibility of a chemical compound to biotransformation, is a critical parameter assessed during the early stages of drug discovery and development. In vitro metabolic stability assays, commonly employing liver microsomes, provide essential data for predicting the in vivo pharmacokinetic profile of a drug candidate. The accuracy and reliability of these assays heavily depend on the analytical methodology, particularly the use of appropriate internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Stable isotope-labeled internal standards, such as Oxolinic Acid-d5, are considered the gold standard for quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they effectively compensate for variations in sample processing, matrix effects, and instrument response, thereby enhancing the precision and accuracy of the results.[1][2]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in metabolic stability assays. It is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism studies.

Principle of the Assay